molecular formula C8H9N3O3 B2973929 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 341966-14-1

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2973929
CAS No.: 341966-14-1
M. Wt: 195.178
InChI Key: PIUAIMWPULARFX-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl cyanoacetate and urea.

    Cyclization Reaction: The key step involves a cyclization reaction where ethyl cyanoacetate reacts with urea under basic conditions to form the pyrimidine ring.

    Methoxyethyl Substitution:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and substitution steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes involved in nucleotide synthesis, inhibiting their activity and affecting cell proliferation.

    Pathways Involved: It interferes with the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis in rapidly dividing cells.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
  • 1-(2-Ethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Comparison:

  • Uniqueness: The presence of the methoxyethyl group in 1-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile imparts unique solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
  • Functional Group Influence: The methoxyethyl group can influence the compound’s interaction with biological targets, potentially enhancing its efficacy as an enzyme inhibitor or therapeutic agent.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13/h5H,2-3H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUAIMWPULARFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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